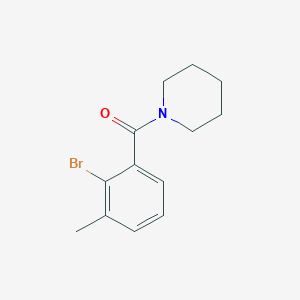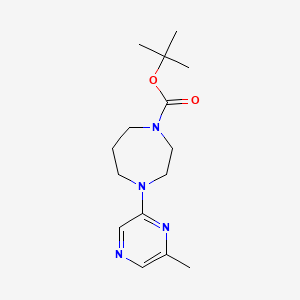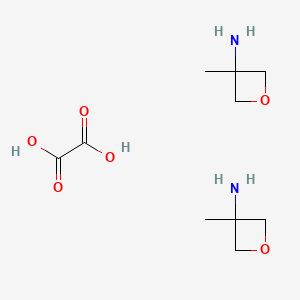![molecular formula C13H6Cl2F2O B1407731 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1350760-23-4](/img/structure/B1407731.png)
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .
Synthesis Analysis
Biphenyl derivatives are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used in their synthesis .Molecular Structure Analysis
The molecular structure of biphenyl compounds is similar to benzene as they both undergo electrophilic substitution reaction . The preconditions required for the existence of axial chirality in biaryl compounds are also discussed .Chemical Reactions Analysis
Biphenyls are neutral molecules without a functional group, so functionalization is required for them to react .Physical And Chemical Properties Analysis
The physical and chemical properties of biphenyl compounds can vary widely depending on their specific structure. For example, the molecular weight of 3,4-Difluoro-1,1’-biphenyl is 190.19 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
A study by Hu et al. (2010) details the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. These compounds were analyzed through elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography for an intermediate, showcasing the methodological advancements in synthesizing complex derivatives for further chemical applications (Hu, Ge, Ding, & Zhang, 2010).
Catalysis and Complex Formation
Potkin et al. (2014) synthesized 1-(naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones, which upon further reaction formed compounds that complex with palladium. These complexes demonstrated high catalytic activity in the Suzuki reaction in both aqueous and aqueous-alcoholic media. This indicates the potential utility of similar dichloro-difluoro biphenyl derivatives in catalytic processes (Potkin, Bumagin, Zelenkovskii, Petkevich, Livantsov, & Golantsov, 2014).
Antimicrobial and Antioxidant Activities
Bhat et al. (2016) explored the synthesis of new series of compounds involving trifluoromethyl phenyl/substituted phenyl derivatives, aiming for potential antimicrobial and antioxidant applications. Their research demonstrates how variations of the dichloro-difluoro biphenyl structure can yield compounds with significant biological activities. The synthesized compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, which were further supported by in silico molecular docking studies (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Fluorescent Dyes and Sensing Applications
Wrona-Piotrowicz et al. (2022) reported on the synthesis of highly fluorescent dyes containing a pyrazolylpyrene chromophore, which could be analogous to modifications of the 2,6-dichloro-3',4'-difluoro biphenyl structure for specific applications. These compounds exhibited bright fluorescence in solution and potential as weak bases, suggesting their use in sensing acidic environments. This research highlights the adaptability of such chemical structures in creating functional materials for sensing and imaging applications (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-(3,4-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-3-7(6-18)4-10(15)13(9)8-1-2-11(16)12(17)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLXNDRCXDORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



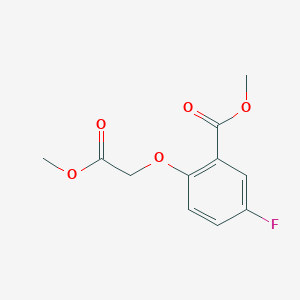

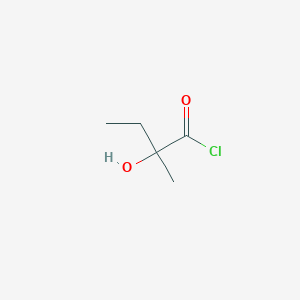
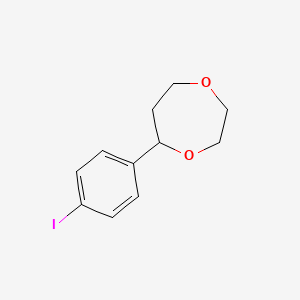
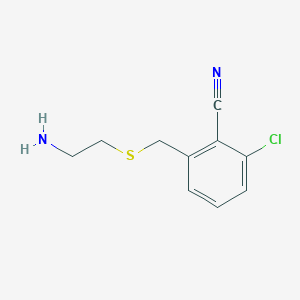
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)
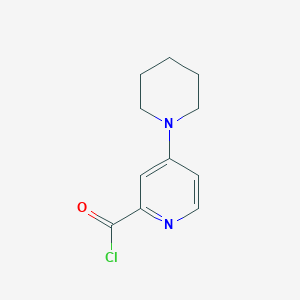

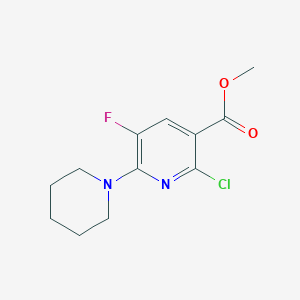
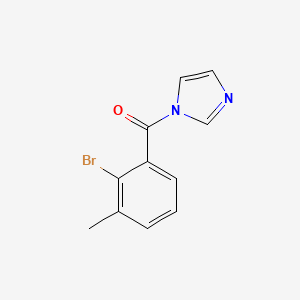
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
